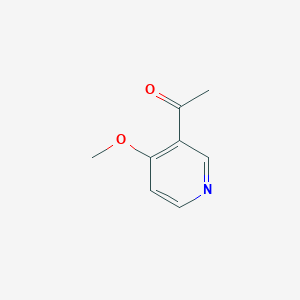

1-(4-甲氧基吡啶-3-基)乙酮

描述

Synthesis Analysis

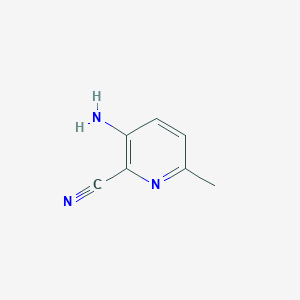

The synthesis of 1-(4-Methoxypyridin-3-yl)ethanone and its derivatives can be approached through multiple methods. For example, one study describes the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which are precursors for highly substituted azabicyclooctane moieties, showcasing a novel entry to tropane alkaloid synthesis (Rumbo, Mouriño, Castedo, & Mascareñas, 1996). Another pathway involves a one-pot reaction between N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride, which was confirmed by various spectroscopic techniques including 1H NMR and X-ray crystallography (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

Structural analysis of 1-(4-Methoxypyridin-3-yl)ethanone derivatives reveals diverse and complex molecular arrangements. The crystal structure of one such derivative showed a trans-ring junction with cyclohexane rings in chair and half-chair conformations (Rao, Cui, & Zheng, 2014). These structural insights are crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

1-(4-Methoxypyridin-3-yl)ethanone undergoes various chemical reactions, contributing to its versatility in synthesis. For instance, its derivatives have been synthesized to exhibit antimicrobial activity through specific structural modifications, indicating the compound's utility in developing bioactive molecules (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Physical Properties Analysis

The physical properties of 1-(4-Methoxypyridin-3-yl)ethanone derivatives, such as crystal transparency and thermal stability, have been characterized through XRD, UV-visible, and thermal analysis, highlighting the compound's potential in materials science (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-(4-Methoxypyridin-3-yl)ethanone derivatives are influenced by their molecular structure, leading to diverse reactivities and functionalities. Studies have shown that modifications to the compound can result in materials with specific optical and thermal properties, which can be applied in various technological and industrial fields (Shruthi et al., 2019).

科学研究应用

抗微生物活性:

- Ashok, D., et al. (2014) 进行的研究表明,使用类似于1-(4-甲氧基吡啶-3-基)乙酮的化合物合成了3′,5-二芳基-1′-苯基-3,4-二氢-1′H,2H-3,4′-联吡唑。合成的化合物表现出良好的抗微生物活性。

- 另一项研究 Nagamani, M., et al. (2018) 从相关化合物合成衍生物并评估其抗微生物活性。

- Kumar, K. S., 等人(2019年)还从类似化合物合成了异噁唑衍生物,并测试了它们的抗微生物活性 source。

有机化合物的合成:

- Kwiecień, H. & Szychowska, M.(2006年)从1-(4-甲氧基吡啶-3-基)乙酮的衍生物开始合成了新化合物,然后将其还原形成其他化合物 source。

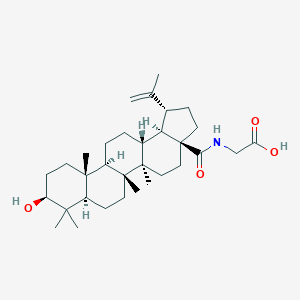

- Rao, X., 等人(2014年)分析了使用类似化合物合成的脱氢松香酸新衍生物的晶体结构 source。

- Dong, B., 等人(2012年)进行了用于调节固态荧光的扭曲π-共轭分子的合成 source。

晶体学和结构分析:

- Kesternich, V., 等人(2010年)的研究重点是1-(4-甲氧基吡啶-3-基)乙酮衍生物的晶体结构 source。

- Böck, D., 等人(2021年)合成并表征了包括1-(4-甲氧基吡啶-3-基)乙酮衍生物在内的化合物的溴化氢盐 source。

光物理研究:

- Jiang, X.-D., 等人(2015年)使用这种化合物的衍生物合成了氮杂BODIPYs,并研究了它们的单线态氧产生 source。

药理学研究:

- Govindhan, M., 等人(2017年)使用类似化合物合成并表征了一种新化合物,并评估了其细胞毒性 source。

化学反应和转化:

- Smolyar, N. N.(2010年)研究了1-(4-甲氧基吡啶-3-基)乙酮衍生物的肼解作用 source。

- Chen, Z., 等人(2004年)使用这种化合物的衍生物制备了非对称连接的双三齿配体 source。

新型致幻物质分析:

- Texter, K. B., 等人(2018年)使用1-(4-甲氧基吡啶-3-基)乙酮的衍生物鉴定了一种新型致幻物质的热解产物 source。

安全和危害

The safety data sheet for a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Always handle chemical substances with appropriate safety measures.

属性

IUPAC Name |

1-(4-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAMQFNLCLRRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxypyridin-3-YL)ethanone | |

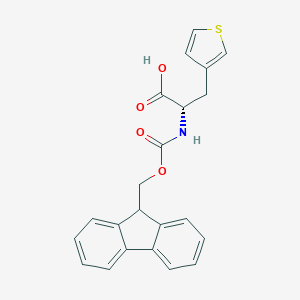

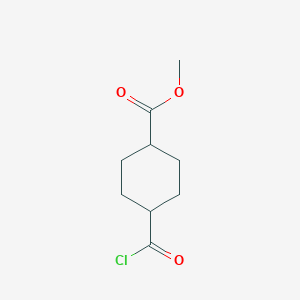

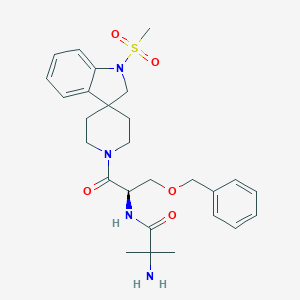

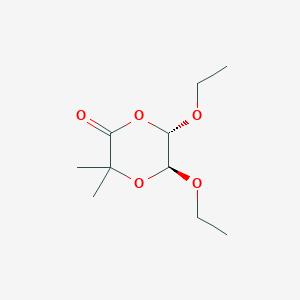

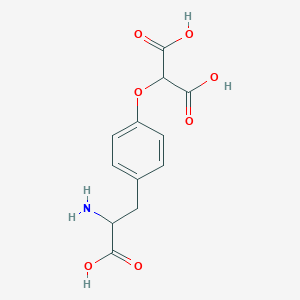

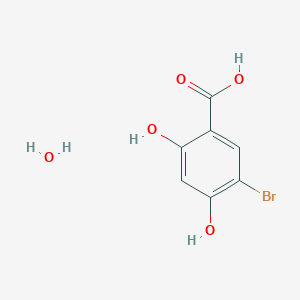

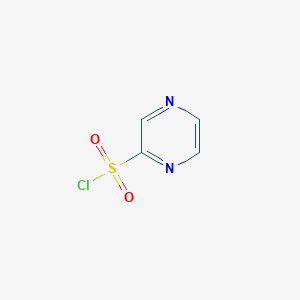

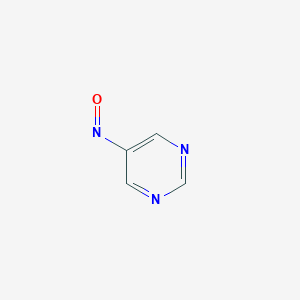

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

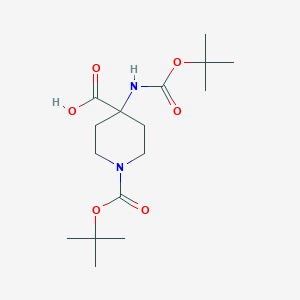

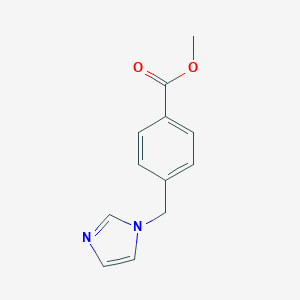

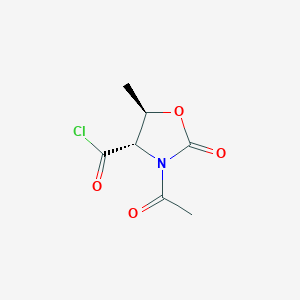

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)